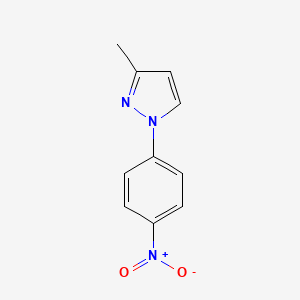

3-methyl-1-(4-nitrophenyl)-1H-pyrazole

Description

Significance of the Pyrazole (B372694) Nucleus in Chemical Sciences

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in chemical research. Its unique structural and electronic properties have made it a focal point for extensive investigation, leading to a vast array of synthetic methodologies and a deep understanding of its reactivity. The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical and biological properties.

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. One of the classical methods for pyrazole synthesis was developed by German chemist Hans von Pechmann in 1898, involving the reaction of acetylene and diazomethane. The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, sparking further interest in this class of compounds. Early research primarily focused on the synthesis and fundamental reactivity of the pyrazole core. However, the discovery of the diverse biological activities of pyrazole derivatives in the 20th century led to a significant expansion of research in this area. Modern research continues to explore novel synthetic routes, including multicomponent reactions and green chemistry approaches, to access structurally diverse pyrazole derivatives efficiently.

The significance of the pyrazole nucleus extends across multiple scientific disciplines, underscoring its versatility and importance.

Organic Chemistry: In organic synthesis, pyrazoles serve as valuable intermediates and building blocks for the construction of more complex molecules and fused heterocyclic systems. acs.org Their synthesis, often achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, is a classic and widely studied reaction. nih.govbeilstein-journals.org

Medicinal Chemistry: The pyrazole scaffold is a prominent feature in a multitude of pharmaceutically active compounds. nih.gov Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. acs.orgtandfonline.com Notable examples of drugs containing a pyrazole core include the anti-inflammatory drug celecoxib and the erectile dysfunction medication sildenafil.

Materials Science: The photophysical properties of certain pyrazole derivatives make them attractive for applications in materials science. acs.org Their ability to form stable complexes with various metal ions has led to their use in the development of fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).

Agrochemicals: In the field of agrochemicals, pyrazole-containing compounds have been successfully developed as herbicides, insecticides, and fungicides. nih.gov For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key component in several commercial fungicides. Fipronil, a broad-spectrum insecticide, also features a pyrazole core.

Specific Academic Interest in N1-Substituted Pyrazoles

Among the various classes of pyrazole derivatives, N1-substituted pyrazoles have garnered significant academic interest. The substituent at the N1 position plays a crucial role in modulating the molecule's steric and electronic properties, which in turn influences its biological activity and physical characteristics. Research has shown that the nature of the N1-substituent can impact the compound's binding affinity to biological targets, its metabolic stability, and its pharmacokinetic profile. For example, the introduction of an aryl group at the N1 position is a common strategy in the design of potent and selective enzyme inhibitors. The regioselective synthesis of N1-substituted pyrazoles is a key area of research, with various methods developed to control the outcome of the cyclocondensation reaction between unsymmetrical 1,3-dicarbonyls and substituted hydrazines.

Scope and Research Focus on 3-methyl-1-(4-nitrophenyl)-1H-pyrazole

This article now narrows its focus to the specific compound This compound . This molecule features a methyl group at the 3-position and a 4-nitrophenyl group attached to the N1 position of the pyrazole ring. The presence of the electron-withdrawing nitro group on the phenyl ring is expected to significantly influence the electronic properties of the pyrazole system.

Research on this compound and its close analogs often involves its synthesis via the cyclocondensation of 4-nitrophenylhydrazine (B89600) with a suitable 1,3-dicarbonyl precursor. While specific, in-depth studies on this compound itself are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for their potential biological activities, including as intermediates in the synthesis of more complex bioactive molecules.

The structural analysis of related compounds, such as 1-(4-nitrophenyl)-substituted pyrazolines and pyrazoles, provides valuable insights into the expected molecular geometry of this compound. acs.org X-ray crystallography studies on these analogs reveal details about bond lengths, bond angles, and the planarity of the pyrazole and phenyl rings.

Table 1: Crystallographic Data for a Structurally Related Compound: 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 24.135(5) |

| b (Å) | 5.869(5) |

| c (Å) | 22.843(5) |

| β (°) | 94.68(5) |

| Volume (ų) | 3225(2) |

| Z | 8 |

Data from a study on a related 1-(4-nitrophenyl)-pyrazole derivative, which can provide a comparative basis for the structural properties of this compound.

Table 2: Selected Bond Lengths and Angles for a Related 1-(4-nitrophenyl)-pyrazoline

| Bond/Angle | Length (Å) / Degrees (°) |

| N1-N2 | 1.375(2) |

| N2-C3 | 1.289(3) |

| C3-C4 | 1.503(3) |

| C4-C5 | 1.520(3) |

| C5-N1 | 1.467(2) |

| C3-N2-N1 | 112.2(2) |

| C5-N1-N2 | 111.4(2) |

These values are from a crystallographic study of a 1-(4-nitrophenyl)-2-pyrazoline and are illustrative of the typical geometry of the N1-substituted pyrazole core. acs.org

The research landscape suggests that this compound is a valuable chemical entity, likely utilized as a synthetic intermediate for creating more elaborate molecules with potential applications in medicinal chemistry and materials science. Further dedicated research into its specific properties and applications would be a valuable contribution to the field of heterocyclic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-(4-nitrophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-6-7-12(11-8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSGTGJLLRVDJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Methyl 1 4 Nitrophenyl 1h Pyrazole and Analogues

Foundational Synthetic Routes to Pyrazole (B372694) Scaffolds

The construction of the pyrazole ring can be achieved through various synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and control over substitution patterns.

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species, most commonly a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, is a robust and straightforward method for accessing a wide array of substituted pyrazoles. nih.gov For the synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole, the reaction would typically involve the condensation of (4-nitrophenyl)hydrazine with an unsymmetrical 1,3-dicarbonyl compound such as acetylacetone (B45752) (2,4-pentanedione).

The reaction mechanism initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring. The reaction of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones has been shown to produce two possible isomers, with the selectivity being highly dependent on the reaction conditions. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product(s) | Key Observation |

| (4-nitrophenyl)hydrazine | Acetylacetone | Acidic medium | This compound and 5-methyl-1-(4-nitrophenyl)-1H-pyrazole | Formation of regioisomeric mixture |

| Arylhydrazine | 4,4,4-trifluoro-1-arylbutan-1,3-diketone | N,N-dimethylacetamide | Isomer 11 and Isomer 12 (98:2 ratio) | High regioselectivity in favor of isomer 11 |

| Phenylhydrazine (B124118) | Ethyl acetoacetate | nano-ZnO | 3-methyl-1-phenyl-1H-pyrazol-5-ol | Excellent yield (95%) |

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov These reactions are highly atom-economical and offer a convergent approach to pyrazole synthesis. A common MCR strategy for pyrazoles involves the reaction of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl acetoacetate), and a hydrazine.

For instance, a four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) can yield highly substituted pyrano[2,3-c]pyrazoles. nih.gov While not directly yielding this compound, this approach highlights the versatility of MCRs in generating diverse pyrazole-containing scaffolds. Adapting this methodology by selecting appropriate starting materials could potentially lead to the target compound or its close analogues.

Transition metal catalysis has revolutionized organic synthesis, and the construction of pyrazoles is no exception. researchgate.net These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions with high efficiency and selectivity. Various transition metals, including palladium, copper, and iron, have been employed in pyrazole synthesis. organic-chemistry.org

One approach involves the coupling of aryl halides with pyrazole precursors. For example, a copper-catalyzed reaction could be envisioned between 3-methyl-1H-pyrazole and 1-iodo-4-nitrobenzene (B147127) to furnish this compound. Another strategy involves the transition-metal-catalyzed C-H functionalization of pre-existing pyrazole rings, which allows for the direct introduction of substituents without the need for pre-functionalized starting materials. researchgate.net Iron-catalyzed routes have also been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org

| Catalyst | Reactants | Product Type | Reference |

| Palladium | 2H-azirines and hydrazones | Polysubstituted pyrazoles | organic-chemistry.org |

| Copper | Enaminones, hydrazines, and DMSO | 1,4-disubstituted pyrazoles | organic-chemistry.org |

| Iron | Diarylhydrazones and vicinal diols | 1,3- and 1,3,5-substituted pyrazoles | organic-chemistry.org |

In recent years, photoredox catalysis has emerged as a green and powerful tool for organic synthesis. organic-chemistry.org Visible-light-mediated reactions allow for the formation of reactive intermediates under mild conditions. The synthesis of pyrazoles can be achieved through the visible-light-promoted reaction of hydrazine with Michael acceptors, where air serves as the terminal oxidant. organic-chemistry.org This method is environmentally friendly and proceeds with high selectivity and yields. The proposed mechanism involves the photo-induced oxidation of hydrazine to diazene, which then undergoes a cycloaddition reaction with the Michael acceptor. organic-chemistry.org

Oxidative cyclization reactions also provide a route to pyrazoles. For example, the iodine-mediated oxidative C-N bond formation offers a metal-free, regioselective synthesis of pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org This one-pot protocol avoids the isolation of potentially unstable hydrazone intermediates.

Regioselective Synthesis of this compound Isomers

The reaction of an unsymmetrical 1,3-dicarbonyl compound, such as acetylacetone, with a substituted hydrazine like (4-nitrophenyl)hydrazine can lead to the formation of two regioisomers: this compound and 5-methyl-1-(4-nitrophenyl)-1H-pyrazole. The control of regioselectivity is a critical aspect of pyrazole synthesis.

The regiochemical outcome of the cyclocondensation reaction is influenced by several factors, including the nature of the substituents on both the hydrazine and the 1,3-dicarbonyl compound, the reaction solvent, and the pH of the reaction medium. nih.gov

In the case of (4-nitrophenyl)hydrazine, the nitrogen atom attached to the phenyl ring (N1) is less nucleophilic than the terminal nitrogen atom (N2) due to the electron-withdrawing effect of the nitrophenyl group. Consequently, the initial nucleophilic attack is more likely to occur from the more nucleophilic N2 atom.

When reacting with acetylacetone, the two carbonyl groups have different reactivities. The initial attack of the hydrazine can occur at either carbonyl group. Subsequent cyclization then determines the final substitution pattern on the pyrazole ring. It has been observed that the use of acidic conditions can favor the formation of one regioisomer over the other. For instance, in the synthesis of 3,5-diarylpyrazoles from acetylenic ketones and aryl hydrazines, the regioselectivity is explained by the differential nucleophilicity of the nitrogen atoms of the hydrazine. nih.gov

Furthermore, structural modifications in the reactants can be strategically employed to control regioselectivity. For example, using β-enamino diketones in conjunction with a Lewis acid carbonyl activator like BF3 has been shown to enable highly regioselective synthesis of substituted N-arylpyrazoles. organic-chemistry.org

| Reactants | Conditions | Major Regioisomer | Minor Regioisomer |

| (4-nitrophenyl)hydrazine + Acetylacetone | Acidic | This compound | 5-methyl-1-(4-nitrophenyl)-1H-pyrazole |

| Acetylenic ketones + Methylhydrazine | Ethanol | Isomer 27 (93-97%) | Isomer 28 (3-7%) |

| Acetylenic ketones + Aryl hydrazine | Ethanol | Isomer 28 (87-99%) | Isomer 27 (1-13%) |

Mechanistic Investigations of Regioselectivity (e.g., ANRORC mechanism)

The regioselectivity in the synthesis of substituted pyrazoles, particularly those derived from dinitropyrazoles, can be intricate. The reaction of precursors like 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines provides a compelling case study for the operation of the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. This pathway offers an alternative to simple nucleophilic aromatic substitution (SNAr) and explains the formation of unexpected regioisomers.

When 3-methyl-1,4-dinitro-1H-pyrazole reacts with arylhydrazines, the outcome is highly dependent on the electronic nature of the substituents on the arylhydrazine.

Arylhydrazines with electron-withdrawing groups (e.g., nitro groups) typically yield a single regioisomer, 1-Aryl-5-methyl-4-nitro-1H-pyrazoles.

Arylhydrazines with electron-donating groups (e.g., methyl, fluoro) or unsubstituted phenylhydrazine lead to a mixture of two regioisomers: 1-Aryl-3-methyl-4-nitro-1H-pyrazoles and 1-Aryl-5-methyl-4-nitro-1H-pyrazoles.

The formation of the 1-Aryl-3-methyl-4-nitro-1H-pyrazole isomer, where the original C3-methyl group is retained at the same position relative to the new N1-aryl group, cannot be explained by a straightforward cine-substitution. Instead, the ANRORC mechanism is proposed. The process is initiated by the nucleophilic addition of the arylhydrazine to the pyrazole ring, followed by the opening of the pyrazole ring. Subsequent recyclization and elimination of a nitro group lead to the final products. The regiochemical outcome is determined during the ring-closure step, where the cyclization can occur in two different ways, leading to the observed mixture of isomers when the nucleophile is more reactive (electron-donating substituents).

Derivatization and Functionalization of the Pyrazole Ring System

The this compound scaffold offers multiple sites for further chemical modification on both the pyrazole and the nitrophenyl rings. These transformations are crucial for synthesizing a diverse library of compounds with varied electronic and steric properties.

Electrophilic substitution reactions are a primary means of functionalizing the pyrazole core. The directing effects of the existing substituents play a critical role in determining the position of the incoming group.

Halogenation: The halogenation of 1-arylpyrazoles typically occurs with high regioselectivity at the C4 position of the pyrazole ring, which is activated by the nitrogen atoms. beilstein-archives.org Direct C-H halogenation can be achieved using N-halosuccinimides (NCS, NBS, NIS) as halogenating agents. beilstein-archives.orgresearchgate.net For this compound, bromination or chlorination would be expected to yield the corresponding 4-halo derivative. The reaction conditions can be mild, often proceeding at room temperature. researchgate.net

Nitration: The nitration of 1-arylpyrazoles is highly condition-dependent. cdnsciencepub.com

Using "acetyl nitrate" (nitric acid in acetic anhydride), nitration occurs selectively at the electron-rich C4-position of the pyrazole ring. cdnsciencepub.com

In contrast, using mixed acids (a mixture of concentrated nitric and sulfuric acids), electrophilic attack occurs on the phenyl ring, yielding the 1-(2,4-dinitrophenyl) or 1-(x,4-dinitrophenyl) derivative. cdnsciencepub.compublish.csiro.au The strong acidic medium protonates the pyrazole ring, deactivating it towards electrophilic attack and favoring nitration on the appended phenyl ring. cdnsciencepub.com Given that the starting material already contains a nitro group at the para-position of the phenyl ring, further nitration under these conditions would likely introduce a second nitro group at an ortho position.

Diazenyl Group Introduction (Azo Coupling): Azo compounds can be synthesized from pyrazole precursors that possess an amino group. researchgate.net While this compound does not have an amino group for direct diazotization, a related synthetic route involves the coupling of a diazonium salt with an activated pyrazole, such as a pyrazolone (B3327878). For instance, diazotized luminol (B1675438) can be coupled with 1-(4-sulfophenyl)-3-methyl-5-pyrazolone to form a new azo dye. ekb.eg To introduce a diazenyl group onto the target molecule's scaffold, one would first need to introduce an activatable group, such as an amino group, typically at the C4 or C5 position.

| Reaction | Typical Reagent(s) | Expected Position of Substitution | Reference |

|---|---|---|---|

| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | C4 of pyrazole ring | beilstein-archives.orgresearchgate.net |

| Nitration | HNO₃/Ac₂O | C4 of pyrazole ring | cdnsciencepub.com |

| Nitration | HNO₃/H₂SO₄ | C2 or C6 of phenyl ring | cdnsciencepub.compublish.csiro.au |

| Azo Coupling | Ar-N₂⁺Cl⁻ (requires prior functionalization) | Typically C4 of pyrazole ring | researchgate.netekb.eg |

The pyrazole ring is a versatile building block for the synthesis of bicyclic heterocyclic systems, with pyrazolo[3,4-d]pyrimidines being a prominent example. These fused systems are often constructed by building the second ring onto a pre-functionalized pyrazole. A common strategy begins with a 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carboxylate or -carbonitrile derivative. nih.gov

The synthesis typically involves the following steps:

Formation of a suitable pyrazole precursor: This often involves a multi-component reaction to build a pyrazole ring with amino and cyano or ester functionalities at adjacent positions (C4 and C5).

Cyclization: The ortho-amino ester or amino-nitrile pyrazole is then cyclized with various reagents to form the pyrimidine (B1678525) ring. For example, reaction with nitriles under acidic conditions or with potassium tert-butoxide under microwave irradiation can yield the pyrazolo[3,4-d]pyrimidin-4(5H)-one core. nih.gov Another approach involves reacting a 5-aminopyrazole with acetic anhydride (B1165640) to form an intermediate oxazinone, which can then react with nucleophiles like primary amines or hydrazine to furnish the pyrazolo[3,4-d]pyrimidine skeleton. semanticscholar.org

These synthetic routes allow for the introduction of diverse substituents on both the pyrazole and the newly formed pyrimidine ring, leading to a wide range of fused heterocyclic compounds. semanticscholar.orgnih.gov

Pyrazole and its derivatives are excellent ligands in coordination chemistry due to the presence of two nitrogen atoms. researchgate.net They can coordinate to metal ions in various modes, acting as monodentate, bidentate, or bridging ligands. researchgate.netresearchgate.net The N2 atom of the pyrazole ring is the primary coordination site due to its sp² hybridization and the availability of its lone pair of electrons.

This compound can act as a neutral monodentate ligand, coordinating to transition metal ions such as cobalt(II), nickel(II), copper(II), and zinc(II) through its N2 atom. researchgate.net The formation of these complexes typically involves the reaction of the pyrazole ligand with a metal salt (e.g., chloride, nitrate, or perchlorate) in a suitable solvent. researchgate.net

The resulting complexes can have various geometries, including tetrahedral and octahedral, depending on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands or counter-ions. researchgate.netmdpi.com For example, reaction with a metal dihalide (MX₂) could potentially form complexes of the type [M(pyrazole)₂X₂] or [M(pyrazole)₄X₂]. The electronic properties of the 1-(4-nitrophenyl) substituent can influence the donor ability of the pyrazole ligand and, consequently, the stability and properties of the resulting metal complex.

Reaction Mechanism Elucidation for Transformations Involving this compound Precursors

As discussed in Section 2.2.2, the ANRORC mechanism is crucial for understanding the regiochemical outcomes of reactions involving precursors like 3-methyl-1,4-dinitro-1H-pyrazole. The key steps of this mechanism in the context of its reaction with an arylhydrazine nucleophile (ArNHNH₂) are:

Addition of the Nucleophile (A): The arylhydrazine attacks a carbon atom of the pyrazole ring, typically C5, leading to the formation of a Meisenheimer-like intermediate.

Ring Opening (RO): The pyrazole ring cleaves, often between the N1-N2 bond, to form an open-chain intermediate. This step is facilitated by the presence of the electron-withdrawing nitro groups.

Ring Closure (RC): The open-chain intermediate undergoes intramolecular cyclization. This is the regioselectivity-determining step. Depending on which nitrogen of the hydrazine moiety attacks which part of the open chain, different regioisomers of the final pyrazole product can be formed.

Elimination: The final step involves the elimination of a leaving group (in this case, a nitrite (B80452) ion) to re-aromatize the ring and form the substituted 1-aryl-4-nitropyrazole product.

The operation of this mechanism, particularly the ring-opening and ring-closure sequence, explains how a substituent (the methyl group) can appear to "migrate" or how unexpected regioisomers are formed, which would be inconsistent with a standard SNAr or cine-substitution pathway.

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis

While specific single-crystal X-ray diffraction data for 3-methyl-1-(4-nitrophenyl)-1H-pyrazole is not widely published, extensive analysis has been performed on the closely related analogue, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole . researchgate.netnih.gov The findings from this analogue provide significant insights into the likely structural characteristics of the title compound.

The analysis of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole reveals a distinct molecular geometry. researchgate.netnih.gov The pyrazole (B372694) ring itself is essentially planar, with a root-mean-square (r.m.s.) deviation of its fitted atoms being just 0.009 Å. nih.gov However, the entire molecule is not coplanar. The 4-nitrophenyl ring is twisted relative to the plane of the pyrazole ring, forming a significant dihedral angle of 31.38°. nih.govnih.gov

In contrast, the nitro group maintains a nearly coplanar orientation with the benzene (B151609) ring to which it is attached. This is evidenced by the O—N—C—C torsion angle of -6.5°. nih.govnih.gov This conformation suggests a balance between steric hindrance and electronic conjugation effects within the molecule.

Crystal Data for 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.23 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 21.3909 (13) |

| b (Å) | 3.8653 (2) |

| c (Å) | 12.4514 (8) |

| V (ų) | 1029.51 (11) |

| Z | 4 |

| Temperature (K) | 120 |

The crystal packing of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole is primarily governed by π-π stacking interactions. researchgate.net These interactions occur between translationally related molecules along the b-axis of the crystal lattice. nih.gov

A key feature of this packing is that the π-π interactions involve both the five-membered pyrazole ring and the six-membered nitrophenyl ring. nih.gov The distance between the centroids of these interacting rings is 3.8653 Å. nih.govnih.gov This type of stacking leads to the formation of one-dimensional supramolecular chains extending through the crystal, while no other specific, strong intermolecular interactions are observed between these columns. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govas-proceeding.com By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside) onto the surface, a detailed picture of crystal packing can be formed. The analysis generates two-dimensional fingerprint plots that summarize the types and relative significance of different intermolecular contacts. nih.gov

While a specific Hirshfeld analysis for this compound has not been reported, studies on other pyrazole derivatives demonstrate the utility of this technique. as-proceeding.comtandfonline.comresearchgate.net For many organic crystals, including pyrazoles, H···H contacts are typically the most abundant, often comprising over 50% of the total intermolecular contacts. as-proceeding.com Other significant interactions that are commonly observed include C···H/H···C, N···H/H···N, and O···H/H···O contacts. nih.govas-proceeding.com These analyses allow for a quantitative breakdown of the forces that stabilize the crystal structure, highlighting the propensity for certain types of bonds to form over others. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C (carbon-13).

While a definitive, published spectrum for this compound is not available, the expected ¹H NMR spectrum can be predicted based on its molecular structure.

Methyl Protons (C-CH₃): A sharp singlet is expected for the three protons of the methyl group attached to the pyrazole ring. In similar pyrazole structures, this signal typically appears in the upfield region, around δ 2.3-2.5 ppm. mdpi.com

Pyrazole Ring Protons (H-4 and H-5): The two protons on the pyrazole ring would appear as two distinct signals, each being a doublet due to coupling with each other. The proton at the 4-position would likely be found around δ 6.0-6.5 ppm, while the proton at the 5-position would be further downfield.

Nitrophenyl Ring Protons: The 1,4-disubstituted (para) nitrophenyl group gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The two protons ortho to the electron-withdrawing nitro group are expected to be the most deshielded, appearing significantly downfield, likely in the range of δ 8.2-8.4 ppm. The two protons ortho to the pyrazole ring would appear slightly more upfield, perhaps around δ 7.4-7.7 ppm. rsc.org

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight chemically non-equivalent carbon atoms in the asymmetric unit of the molecule (assuming free rotation of the phenyl ring).

Methyl Carbon (-CH₃): An upfield signal, typically around δ 12-14 ppm, is characteristic of the pyrazole methyl carbon. rsc.org

Pyrazole Ring Carbons (C-3, C-4, C-5): Three signals are expected for the pyrazole ring carbons. The C-3 and C-5 carbons, being attached to nitrogen, would appear downfield, likely in the range of δ 140-150 ppm. The C-4 carbon would be expected at a more upfield position, around δ 105-110 ppm. rsc.org

Nitrophenyl Ring Carbons: Four signals are expected for the aromatic carbons of the nitrophenyl ring. The carbon atom directly attached to the nitro group (ipso-carbon) and the carbon attached to the pyrazole's nitrogen atom would be quaternary and appear downfield. The two sets of protonated aromatic carbons would appear in the typical aromatic region of δ 120-130 ppm. rsc.org

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and investigating conformational isomers. nih.gov

The FTIR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent parts: the methyl-substituted pyrazole ring and the para-substituted nitrophenyl ring.

Nitro Group (NO₂) Vibrations: The nitro group gives rise to two of the most characteristic and intense bands in the IR spectrum. The asymmetric stretching vibration (ν_as(NO₂)) is expected to appear in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration (ν_s(NO₂)) typically occurs between 1300-1370 cm⁻¹. scirp.org For 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, a strong band observed at 1334 cm⁻¹ is attributed to the symmetric NO₂ stretch. researchgate.net

Aromatic Ring Vibrations: The 4-nitrophenyl ring will exhibit C-H stretching vibrations above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. vscht.cz In-ring C=C stretching vibrations are expected in the 1610-1450 cm⁻¹ range. researchgate.net

Pyrazole Ring Vibrations: The pyrazole ring also contributes to the spectrum with C=N and C=C stretching vibrations, often coupled, in the 1600-1400 cm⁻¹ region. The N-N stretching vibration of the pyrazole ring is a weaker band, typically found around 1100-1250 cm⁻¹. derpharmachemica.com

Methyl Group (CH₃) Vibrations: The methyl group will show characteristic C-H stretching modes just below 3000 cm⁻¹ (typically 2965-2880 cm⁻¹). derpharmachemica.com Asymmetric and symmetric C-H bending (deformation) modes appear around 1465 cm⁻¹ and 1380 cm⁻¹, respectively. libretexts.org

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretching | 3100 - 3000 | vscht.cz |

| Methyl C-H | Stretching | 2965 - 2880 | derpharmachemica.com |

| Aromatic/Pyrazole C=C, C=N | Stretching | 1610 - 1400 | researchgate.net |

| Nitro NO₂ | Asymmetric Stretch | 1560 - 1500 | scirp.org |

| Nitro NO₂ | Symmetric Stretch | 1370 - 1300 | researchgate.netscirp.org |

| Methyl CH₃ | Asymmetric Bend | ~1465 | libretexts.org |

| Methyl CH₃ | Symmetric Bend | ~1380 | libretexts.org |

The vibrational spectra can provide information on the molecule's conformation. As established by X-ray crystallography on analogous compounds, a non-planar conformation with a significant twist between the pyrazole and nitrophenyl rings is the most stable arrangement. nih.govresearchgate.net This rotation around the C-N single bond gives rise to a specific, low-energy conformation. Theoretical calculations (DFT) on related pyrazole systems have been used to compute the vibrational frequencies for different conformers. nih.goviu.edu.sa By comparing the experimental FTIR and Raman spectra with the calculated spectra for various dihedral angles, it is possible to confirm the dominant conformer in the solid state or in solution. The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is particularly sensitive to such large-amplitude torsional modes involving the entire ring systems.

Electronic Absorption and Emission Spectroscopy (UV-Visible, Fluorescence)

UV-Visible and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information on its chromophores and photophysical behavior.

The UV-Visible absorption spectrum of this compound is expected to be dominated by strong absorption bands arising from π → π* electronic transitions. The molecule contains two main chromophoric systems: the pyrazole ring and the 4-nitrophenyl group.

The 4-nitrophenyl moiety is a powerful chromophore, known for its strong absorption in the UV region. The spectrum of related nitrophenyl-substituted pyrazolines shows intense absorption bands between 220 nm and 300 nm, which are assigned to π → π* transitions within the aromatic system. mdpi.com The presence of the nitro group, an electron-withdrawing group, in conjugation with the phenyl ring leads to an intramolecular charge transfer (ICT) character in the electronic transitions. This ICT band is often responsible for a strong, longer-wavelength absorption. Theoretical studies on similar pyrazole derivatives confirm that the Highest Occupied Molecular Orbital (HOMO) is often localized on the pyrazole ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the nitrophenyl acceptor group, supporting the charge-transfer nature of the transition. ohsu.eduscispace.com A weaker n → π* transition, associated with the non-bonding electrons of the nitrogen atoms in the pyrazole ring and the oxygen atoms of the nitro group, may also be present but is often obscured by the more intense π → π* bands. mdpi.com

Table 3: Expected Electronic Transitions for this compound

| Wavelength (λ_max) | Type of Transition | Chromophore |

| ~220 - 280 nm | π → π | Phenyl Ring / Pyrazole Ring |

| ~280 - 350 nm | π → π (ICT) | 4-Nitrophenyl System |

| > 350 nm (weak) | n → π* | N (pyrazole), O (nitro) |

While many pyrazole and pyrazoline derivatives are known to be highly fluorescent, the presence of a nitro group often leads to significant fluorescence quenching. researchgate.net The nitro group can provide a non-radiative decay pathway for the excited state, thus diminishing or completely suppressing fluorescence emission. Therefore, this compound is expected to be weakly fluorescent or non-fluorescent.

Photochromism, a reversible light-induced transformation between two forms having different absorption spectra, has been observed in some complex pyrazole-containing systems, such as those integrated into bicyclic aziridine (B145994) frameworks. mdpi.com This behavior typically involves a significant structural rearrangement, like ring-opening or isomerization. While the simple structure of this compound does not immediately suggest a common photochromic mechanism, some pyrazolone (B3327878) derivatives have shown photoisomerization from an enol to a keto form. researchgate.net However, for the title compound, no significant photochromic behavior is generally expected under normal irradiation conditions.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry serves as a critical analytical technique for the structural elucidation of this compound. It provides definitive confirmation of the compound's molecular weight and offers significant insights into its structural composition through the analysis of its fragmentation patterns under electron ionization (EI).

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak (M⁺) which confirms its molecular weight. The empirical formula for the compound is C₁₀H₉N₃O₂, corresponding to a molecular weight of 203.20 g/mol . sigmaaldrich.com The presence of the M⁺ peak at an m/z (mass-to-charge ratio) of 203 is the primary evidence for confirming the molecular identity of the compound.

The fragmentation of this compound is governed by the structural features of the molecule, namely the nitrophenyl group and the methyl-substituted pyrazole ring. The analysis of the fragment ions allows for a detailed reconstruction of the molecule's architecture. The fragmentation pathways are influenced by the relative stability of the resulting cations and neutral fragments. General fragmentation patterns observed for aromatic nitro compounds and pyrazole derivatives include the loss of the nitro group and cleavage of the heterocyclic ring. researchgate.netresearchgate.netmiamioh.edu

A prominent fragmentation pathway involves the cleavage of the N-C bond connecting the pyrazole and nitrophenyl rings, as well as the characteristic loss of the nitro group. The proposed major fragmentation pathways are detailed below:

Loss of the Nitro Group: A primary and highly characteristic fragmentation event for aromatic nitro compounds is the expulsion of a nitrogen dioxide radical (•NO₂), which has a mass of 46 Da. miamioh.edu This leads to the formation of a highly abundant cation at m/z 157. This ion, [C₁₀H₉N₂]⁺, is often the base peak in the spectrum due to its stability.

Formation of the Nitrophenyl Cation: Cleavage of the bond between the pyrazole nitrogen (N1) and the phenyl ring results in the formation of the 4-nitrophenyl cation [C₆H₄NO₂]⁺ at m/z 122.

Formation of the Phenyl Cation: The ion at m/z 157 can undergo further fragmentation, including the loss of the pyrazole ring structure, leading to the formation of the stable phenyl cation [C₆H₅]⁺ at m/z 77. This is a common fragment for phenyl-substituted compounds. nih.gov

Formation of the Pyrazole Cation: Another possible fragmentation involves the formation of the 3-methyl-1H-pyrazolyl cation [C₄H₅N₂]⁺ at m/z 81.

The principal ions expected in the mass spectrum of this compound are summarized in the interactive table below.

| m/z | Proposed Ionic Structure/Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 203 | [C₁₀H₉N₃O₂]⁺ | Molecular Ion (M⁺) |

| 157 | [C₁₀H₉N₂]⁺ | [M - NO₂]⁺ |

| 122 | [C₆H₄NO₂]⁺ | Nitrophenyl cation |

| 81 | [C₄H₅N₂]⁺ | 3-methyl-1H-pyrazolyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation, from [M - NO₂]⁺ fragment |

These fragmentation patterns provide a clear and consistent structural confirmation of this compound, aligning with established principles of mass spectrometry for heterocyclic and aromatic nitro compounds.

Theoretical and Computational Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For derivatives of 1-phenylpyrazole, calculations are commonly performed using the B3LYP functional with basis sets such as 6-311+G(d,p) to achieve a balance between accuracy and computational cost. nih.gov These calculations provide a wealth of information, from the molecule's three-dimensional shape to its spectroscopic and electronic characteristics.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 3-methyl-1-(4-nitrophenyl)-1H-pyrazole, a key structural feature is the spatial arrangement of the 4-nitrophenyl ring relative to the pyrazole (B372694) ring.

Conformational analysis involves studying the different possible spatial arrangements (conformers) and their corresponding energies to identify the most stable, lowest-energy conformation. nih.gov Experimental crystallographic studies on the closely related compound, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, provide valuable insight. In this analogue, the pyrazole ring is planar, and the nitrophenyl ring is significantly twisted with respect to it, exhibiting a dihedral angle of 31.38°. nih.govresearchgate.net The nitro group itself is nearly coplanar with the benzene (B151609) ring, with a very small torsion angle of -6.5°. nih.govresearchgate.net This non-planar conformation is a result of balancing steric hindrance and the electronic effects of conjugation. It is computationally expected that this compound adopts a similar twisted conformation as its minimum energy structure.

Table 1: Experimental Geometric Parameters for the Analogue Compound 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

| Parameter | Value | Reference |

|---|---|---|

| Pyrazole-Benzene Dihedral Angle | 31.38 (12)° | nih.govresearchgate.net |

| O-N-C-C Torsion Angle (Nitro Group) | -6.5 (3)° | nih.govresearchgate.net |

DFT calculations are highly effective at predicting various spectroscopic parameters. Theoretical calculations of vibrational frequencies (IR) and chemical shifts (NMR) serve to support the assignment of experimental spectra. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the isotropic chemical shifts for ¹H and ¹³C atoms. nih.gov These predicted shifts are then compared with experimental data to confirm the molecular structure. nih.gov

IR Spectroscopy: Theoretical vibrational analysis can predict the frequencies and intensities of infrared absorption bands. These calculated frequencies are often scaled by a factor to correct for systematic errors in the computational method, leading to excellent agreement with experimental FT-IR spectra. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax). nih.gov These calculations help to understand the electronic transitions occurring within the molecule, such as those responsible for its color and photochemical properties. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. researchgate.net In pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and parts of the phenyl ring, while the LUMO can be localized on the electron-withdrawing nitrophenyl group. researchgate.net This distribution indicates that charge transfer can occur from the pyrazole moiety to the nitrophenyl moiety upon electronic excitation. nih.gov The analysis of these orbitals provides insight into the charge transfer possibilities within the molecule. nih.gov

Table 2: Key Concepts in Frontier Molecular Orbital Analysis

| Concept | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| Energy Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP surface is colored according to the electrostatic potential value:

Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen). These are the most likely sites for electrophilic attack. nih.gov

Blue regions indicate positive potential, corresponding to electron-deficient areas (e.g., around hydrogen atoms). These are susceptible to nucleophilic attack. nih.gov

Green regions represent neutral potential.

For this compound, the MEP map would be expected to show a strong negative potential (red) around the oxygen atoms of the nitro group, identifying them as centers of high electron density and likely sites for interaction with electrophiles or hydrogen bond donors. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilizing energy associated with these interactions. nih.gov This analysis is crucial for understanding hyperconjugative effects and intramolecular charge transfer (ICT). nih.gov For pyrazole derivatives, NBO analysis can reveal the delocalization of electron density from the pyrazole ring to the nitrophenyl ring, which stabilizes the molecule and influences its electronic properties.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). ajpp.in This method is instrumental in drug discovery for screening potential inhibitors and understanding their binding mechanisms at the molecular level. amazonaws.com

Pyrazole derivatives are known to exhibit a wide range of biological activities, and thus have been docked against various biological targets to explore their therapeutic potential. ajpp.in Based on the activities of structurally similar compounds, this compound could be a candidate for docking against targets such as:

Protein Kinases: Many pyrazole derivatives are investigated as inhibitors of protein kinases like VEGFR-2, Aurora A, and Cyclin-dependent kinase 2 (CDK2), which are crucial in cancer progression. ajpp.in

Monoamine Oxidase (MAO): Pyrazoline derivatives have been studied as inhibitors of MAO-A and MAO-B, enzymes relevant to neurodegenerative diseases. nih.gov

DNA: Some pyrazole-based compounds have been shown to interact with DNA, suggesting potential applications as anticancer agents. amazonaws.com

Docking simulations calculate a binding affinity or docking score, which estimates the strength of the interaction. The analysis of the docked pose reveals key non-bonding interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues in the receptor's active site, providing a rationale for the compound's potential biological activity. ajpp.in

Prediction of Binding Modes and Affinities

Theoretical and computational methods, particularly molecular docking, are pivotal in predicting how this compound and its analogs interact with biological macromolecules. These studies simulate the placement of the ligand (the pyrazole derivative) within the binding site of a target protein or nucleic acid, calculating the binding affinity to estimate the strength of the interaction.

Novel tetrasubstituted pyrazole derivatives featuring a nitro substituent have been synthesized and their binding affinity for estrogen receptor (ER) subtypes ERα and ERβ has been evaluated. nih.gov For instance, the 2-nitrophenol (B165410) derivative 5c demonstrated significant binding to both estrogen receptor subtypes. nih.gov In general, the inclusion of a nitro group in the A ring of these compounds was found to enhance their binding capabilities to ERβ. nih.gov

Molecular docking simulations on similar pyrazole derivatives have identified potential inhibitory activities against various enzymes. Docking studies of pyrazole-carboxamides against carbonic anhydrase receptors have been performed, showing strong binding interactions. nih.gov Other research has explored the binding of nitrophenyl-pyrazole derivatives to calf thymus DNA (ct-DNA), suggesting potential for DNA interaction. researchgate.net Computational docking experiments are performed on proteins and ct-DNA to understand these interactions. researchgate.net The binding stability of promising compounds with enzymes like DPP-IV has been further examined using molecular dynamics (MD) simulations, which provide insights into the conformational dynamics of the complex over time. chemmethod.com

| Pyrazole Derivative Class | Biological Target | Predicted Binding Affinity (Value) | Computational Method |

|---|---|---|---|

| Nitrophenol Pyrazole Analogs | Estrogen Receptor α (ERα) | RBA = 5.17 | Competitive Radioligand Binding Assay |

| Nitrophenol Pyrazole Analogs | Estrogen Receptor β (ERβ) | RBA = 3.27 | Competitive Radioligand Binding Assay |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives | Dehydrogenase (5ADH) | -8.8 to -9.3 kcal/mol | Molecular Docking |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives | Anti-inflammatory hydrolase (1RO6) | -8.5 to -9.7 kcal/mol | Molecular Docking |

Characterization of Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Computational studies provide detailed characterization of the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for the molecule's biological activity and selectivity.

For pyrazole derivatives, several key interaction types are consistently observed in docking simulations:

Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-H group in unsubstituted pyrazoles) and a hydrogen bond acceptor (the pyridine-type N2 atom), making it versatile in forming hydrogen bonds. csic.es In substituted pyrazoles like this compound, the nitro group's oxygen atoms frequently act as hydrogen bond acceptors. Docking studies of related sulfonamide-bearing pyrazoles with the human carbonic anhydrase II (hCA II) receptor show interactions with amino acid residues such as Ile91 and Phe131. nih.gov Weak intermolecular C-H···O hydrogen bonds are also observed in the crystal structures of similar compounds. nih.gov

Hydrophobic Interactions: The phenyl and methyl groups of the molecule contribute to hydrophobic interactions with nonpolar residues in the binding pocket of a receptor. In simulations with the hCA II receptor, pyrazole derivatives were shown to interact with apolar residues like Val135 and Pro202 at the active site's entrance. nih.gov

π-Interactions: The aromatic nature of both the pyrazole and the nitrophenyl rings allows for various π-interactions. These include π-π stacking, where the aromatic rings of the ligand and receptor residues (like Phenylalanine, Tyrosine, or Tryptophan) stack on top of each other. In the crystal structure of the closely related 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, supramolecular chains are formed due to π–π interactions between both the five- and six-membered rings of adjacent molecules. nih.govresearchgate.net

Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions in crystal structures, providing further insight into hydrogen bonding and other close contacts. csic.esnih.gov

| Interaction Type | Ligand Moiety Involved | Example Receptor Residues/Component |

|---|---|---|

| Hydrogen Bonding | Nitro group (O atoms) | Thr199, Thr200 (in hCA II) |

| Hydrophobic Interactions | Phenyl ring, Methyl group | Val135, Phe131, Pro202 (in hCA II) |

| π-π Stacking | Pyrazole ring, Phenyl ring | Aromatic residues (e.g., Phe131) |

| C-H···O Interactions | C-H bonds and Oxygen atoms | Various receptor atoms |

Studies on Nonlinear Optical (NLO) Properties

Pyrazoles are recognized for their significant nonlinear optical (NLO) properties, which are essential for applications in photonics and optoelectronics, such as optical switching and data storage. nih.govnih.gov The NLO response of a molecule is determined by its ability to alter its polarization in the presence of a strong electromagnetic field.

Calculation of Molecular Hyperpolarizability

The primary measure of a molecule's NLO activity at the molecular level is its hyperpolarizability (β for the first hyperpolarizability, a third-rank tensor). Computational chemistry, particularly Density Functional Theory (DFT), is widely used to calculate these properties. ekb.eg Studies on various pyrazole derivatives have shown that they possess promising NLO characteristics. nih.govunar.ac.id

The calculated first hyperpolarizability (β₀) for a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives ranged from 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu. nih.gov These values are significantly greater than that of urea, a standard reference material for NLO studies, indicating their potential as NLO materials. nih.gov The presence of multiple nitro groups can further enhance these properties. nih.gov

| Compound Class | Calculated First Hyperpolarizability (β₀) | Reference Material (Urea) β₀ |

|---|---|---|

| Nitrophenyl Pyrazoline Methanone Derivatives | 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu | ~0.37 × 10⁻³⁰ esu |

Relationship between Electronic Structure and NLO Response

The significant NLO response of this compound is directly linked to its electronic structure. The molecule incorporates a "push-pull" system, which is a classic design strategy for NLO chromophores. ekb.egjhuapl.edu

In this system:

The 4-nitrophenyl group acts as a strong electron-acceptor (the "pull" component) due to the electron-withdrawing nature of the nitro (NO₂) group. nih.gov

The pyrazole ring and its substituents serve as part of the π-conjugated bridge that facilitates electron delocalization.

This arrangement allows for efficient intramolecular charge transfer (ICT) from the donor part of the molecule to the acceptor part upon excitation by a light source. nih.gov A greater extent of ICT leads to a larger change in dipole moment and consequently a higher hyperpolarizability value. Computational analyses like Molecular Electrostatic Potential (MEP) maps confirm that the nitro group is a center for electrophilic attack, highlighting its role as an electron-accepting region. nih.gov Furthermore, a smaller energy gap (ΔEg) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is generally associated with enhanced NLO properties, as it indicates easier electronic transitions. nih.gov

Reaction Pathway Analysis and Mechanistic Predictions

The most common and well-established synthetic route to 1,3,5-trisubstituted pyrazoles is the Knorr pyrazole synthesis. This involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648). mdpi.comnih.gov For the synthesis of this compound, the predicted precursors would be 4-nitrophenylhydrazine (B89600) and a derivative of acetylacetone (B45752) .

The reaction mechanism is believed to proceed through the initial attack of the more nucleophilic nitrogen of the hydrazine onto one of the carbonyl carbons of the dicarbonyl compound, followed by cyclization and subsequent dehydration to form the aromatic pyrazole ring. researchgate.net The reaction of unsymmetrical 1,3-diketones can lead to the formation of two regioisomers, with the final product distribution depending on a combination of steric and electronic factors, as well as reaction conditions. researchgate.netmdpi.com

An alternative mechanistic pathway, particularly in reactions involving dinitropyrazoles, is the ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism. researchgate.net Studies on the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines propose an ANRORC pathway. researchgate.net This mechanism involves the initial addition of the nucleophile (arylhydrazine) to the pyrazole ring, followed by the opening of the original ring and a subsequent new ring closure to form the final product. researchgate.net While not the primary route for the Knorr synthesis, it demonstrates the complex mechanistic possibilities in pyrazole chemistry.

Mechanistic Probes of Biological Interactions of 3 Methyl 1 4 Nitrophenyl 1h Pyrazole Analogues

Structure-Activity Relationship (SAR) Studies for Bioactive Pathways

The biological activity of pyrazole (B372694) derivatives is intricately linked to their structural and electronic characteristics. Structure-Activity Relationship (SAR) studies are crucial in elucidating how modifications to the pyrazole scaffold influence its interactions with biological targets. For pyrazole compounds, the substituents at the N1, C3, and C5 positions are considered essential for binding to enzymes like COX-2. nih.gov The unique properties of pyrazoles are often attributed to their susceptibility to electrophilic substitution reactions, particularly at position 4, and nucleophilic attacks at positions 3 and 5, which allows for the creation of diverse structures with varied biological activities. unar.ac.idnih.gov

The position and electronic nature of substituents on the pyrazole and its associated phenyl rings play a pivotal role in determining the compound's bioactivity. For instance, the inhibitory activity of certain pyrazole hybrids is directly related to the electronic properties of the para-substituent attached to the N1-phenyl ring. researchgate.net Research on N-acetyl pyrazole derivatives has shown that the specific substituents, rather than the core skeleton, dictate the activity. researchgate.net In some series, electron-donating groups on the phenyl ring at the C3-position enhanced antimicrobial activity, whereas strong electron-withdrawing groups diminished it. researchgate.net

Conversely, in other contexts, electron-withdrawing groups have been shown to enhance bioactivity. Studies have found that a p-nitrophenyl moiety attached to a pyrazole scaffold can result in high anti-inflammatory activity. mdpi.com The position of the nitro group itself is also critical; in one study on antifungal agents, a compound with a 2-nitrophenyl substituent was significantly more active than its 3- or 4-nitrophenyl counterparts. researchgate.net This highlights that both the electronic influence (electron-withdrawing nature of the nitro group) and its spatial orientation are key determinants of biological function.

Table 1: Influence of Substituents on Pyrazole Analogue Bioactivity

| Compound Series | Substituent/Position | Electronic Property | Observed Effect on Bioactivity | Reference |

|---|---|---|---|---|

| Pyrazole-based Hybrids | Para-substituent on N1-phenyl ring | Varied | Directly relates to inhibitory activity | researchgate.net |

| Nitrophenyl-pyrazole Schiff bases | Nitro group at 2-position of phenyl ring | Electron-withdrawing | Considerably higher antifungal activity compared to 3- or 4-nitro isomers | researchgate.net |

| N-acetyl pyrazole derivatives | Substituents on C3-phenyl ring | Electron-donating vs. Electron-withdrawing | Donating groups enhanced activity; withdrawing groups decreased activity | researchgate.net |

| Pyrazole-4-carbaldehyde derivatives | p-nitrophenyl moiety | Electron-withdrawing | Highest anti-inflammatory activity in the series | mdpi.com |

Mechanistic Investigations of Anticancer Activity

Analogues of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole have been the subject of extensive research to unravel their anticancer mechanisms. These investigations have revealed that pyrazole derivatives can exert their cytotoxic effects through multiple pathways, including the disruption of cell proliferation, interaction with specific molecular targets, and the induction of programmed cell death.

A key mechanism of action for many pyrazole-based anticancer agents is the modulation of cell proliferation, often by inducing cell cycle arrest. noveltyjournals.com Studies on triple-negative breast cancer cells (MDA-MB-468) showed that certain pyrazole derivatives induce a dose- and time-dependent toxicity, causing the cells to arrest in the S phase of the cell cycle. waocp.orgwaocp.orgnih.gov Other pyrazole hybrids have been found to arrest the cell cycle in the G2/M phase in lung carcinoma (A549) cells. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The inhibition of critical signaling pathways, such as the PI3K/Akt/ERK1/2 pathway, by pyrazolinone chalcones is another way these compounds halt cell proliferation. nih.gov

The anticancer activity of pyrazole derivatives is often linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and growth. The pyrazole scaffold is recognized as a "privileged" structure for the development of kinase inhibitors. nih.govnih.gov These compounds have been shown to target a wide array of kinases.

Kinase Inhibition : Pyrazole derivatives have been developed as inhibitors for Cyclin-Dependent Kinases (CDKs), Aurora-A kinase, Akt1 kinase, and Vascular Endothelial Growth Factor Receptors (VEGFRs). noveltyjournals.comnih.govnih.gov Inhibition of these kinases can halt the cell cycle and disrupt angiogenesis, the process of forming new blood vessels that tumors need to grow. noveltyjournals.com Some pyrazoles also inhibit other kinases involved in cancer signaling, such as JAK1, JAK2, c-Met, and ALK. nih.gov

Topoisomerase Inhibition : While not pyrazoles themselves, related studies on compounds containing a nitrophenyl group suggest a potential mechanism. Nitrated indenoisoquinolines have been identified as potent topoisomerase I (Top1) inhibitors, where the nitro group was found to be important for the inhibitory activity. nih.gov Similarly, nitrofuran-based compounds have been shown to inhibit topoisomerase II. researchgate.net This suggests that the nitrophenyl moiety of pyrazole analogues could potentially interact with these enzymes.

Other Targets : In addition to kinases, pyrazole analogues have been found to target other key cellular components. One novel pyrazole was identified as an inhibitor of tubulin polymerization, a process essential for cell division. mdpi.com Furthermore, pyrazole-thiadiazole hybrids have been investigated as potential Epidermal Growth Factor Receptor (EGFR) inhibitors. acs.org

Table 2: Molecular Targets of Pyrazole Analogues in Cancer

| Target Class | Specific Target | Therapeutic Effect | Reference |

|---|---|---|---|

| Kinases | CDKs, Aurora-A, Akt1 | Cell Cycle Arrest | noveltyjournals.comnih.govnih.gov |

| VEGFR | Anti-angiogenesis | noveltyjournals.com | |

| JAK1/2, c-Met, ALK | Inhibition of cancer signaling | nih.gov | |

| EGFR | Inhibition of cancer signaling | acs.org | |

| Topoisomerases | Topoisomerase I & II (potential) | Inhibition of DNA replication | nih.govresearchgate.net |

| Cytoskeletal Proteins | Tubulin | Disruption of mitosis | mdpi.com |

Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. nih.gov Pyrazole derivatives have demonstrated a strong capacity to trigger apoptosis in cancer cells through various mechanisms. A common pathway involves the generation of reactive oxygen species (ROS). waocp.orgwaocp.org The buildup of ROS creates oxidative stress, which can damage cellular components and initiate apoptosis, often mediated by the activation of caspase-3. waocp.orgwaocp.orgnih.gov

Furthermore, pyrazole analogues can modulate the expression of key apoptosis-regulating proteins. For instance, certain pyrazolyl and chalcone-pyrazole hybrids have been shown to upregulate the tumor suppressor protein p53. nih.govnih.gov This, in turn, can increase the expression of pro-apoptotic proteins like Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards cell death. nih.gov

Insights into Anti-inflammatory Mechanisms

The pyrazole nucleus is a core structural motif in several well-known nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Analogues of this compound have been investigated for their anti-inflammatory properties, with research pointing towards the inhibition of key inflammatory mediators.

The primary mechanism for many anti-inflammatory pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. nih.gov Molecular modeling studies indicate that pyrazole analogues can bind to the COX-2 active site through a combination of hydrogen bonding and π-π interactions. nih.govnih.gov In addition to COX inhibition, these compounds can also suppress other inflammatory pathways. Research has shown that pyrazole derivatives can significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov For example, a study involving 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide demonstrated notable anti-inflammatory effects in a histamine-induced paw edema model, confirming the potential of this structural class to mitigate inflammatory responses. nih.gov

Cyclooxygenase (COX) Inhibition and Related Pathways

The pyrazole moiety is a well-established pharmacophore in the development of anti-inflammatory agents, with many of its derivatives exhibiting potent inhibitory effects on cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (B1171923). While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a key strategy in the design of anti-inflammatory drugs with reduced gastrointestinal side effects.

A notable example of a pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor widely used in clinical practice. nih.gov The structural features of pyrazole derivatives, including the arrangement of substituents on the heterocyclic ring, are crucial for their selective binding to the active site of the COX-2 enzyme. Research into new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives has shown that these compounds can be potent and selective inhibitors of COX-2. tandfonline.comresearchgate.net Molecular docking studies have further elucidated the binding interactions of these pyrazole analogues within the COX-2 active site, highlighting the importance of specific structural motifs for inhibitory activity. researchgate.net While direct studies on this compound are limited, the established anti-inflammatory potential of its structural analogues suggests that it may also interact with and inhibit COX enzymes, thereby modulating inflammatory pathways.

Molecular Basis of Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, encompassing both antibacterial and antifungal effects. mdpi.comscholarsresearchlibrary.comnih.gov The molecular basis for this activity is multifaceted, involving interactions with various cellular targets essential for microbial survival and proliferation.

Analogues of this compound have shown significant promise as antibacterial agents, exhibiting activity against a range of both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.commeddocsonline.org For instance, certain pyrazole derivatives have been found to be highly active against Escherichia coli (a Gram-negative bacterium) and Streptococcus epidermidis (a Gram-positive bacterium), with minimum inhibitory concentrations (MICs) comparable to or even lower than standard antibiotics like Ciprofloxacin. nih.gov The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the pyrazole and phenyl rings. greenpharmacy.info For example, the presence of nitro, chloro, and bromo groups has been suggested to enhance antibacterial activity. greenpharmacy.info

| Compound Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

| Analogue 3 | Escherichia coli | 0.25 | nih.gov |

| Analogue 4 | Streptococcus epidermidis | 0.25 | nih.gov |

| Ciprofloxacin (Standard) | Escherichia coli | 0.5 | nih.gov |

| Ciprofloxacin (Standard) | Streptococcus epidermidis | 4 | nih.gov |

Antifungal Activity against Specific Fungal Strains

In addition to their antibacterial properties, pyrazole derivatives have also been investigated for their antifungal potential. scholarsresearchlibrary.commeddocsonline.org Studies have demonstrated the efficacy of these compounds against various fungal strains, including phytopathogenic fungi that can cause significant damage to crops. nih.gov For example, certain pyrazole analogues have displayed high activity against Aspergillus niger. nih.gov The antifungal activity is also structure-dependent, with specific substitutions on the pyrazole core leading to enhanced potency against particular fungal species. nih.gov

| Compound Analogue | Fungal Strain | MIC (µg/mL) | Reference |

| Analogue 2 | Aspergillus niger | 1 | nih.gov |

| Clotrimazole (Standard) | Aspergillus niger | 1 | nih.gov |

Exploration of Bacterial and Fungal Molecular Targets

The antimicrobial action of pyrazole derivatives is attributed to their ability to interfere with critical molecular processes in bacteria and fungi. One of the proposed mechanisms of action is the inhibition of DNA gyrase, an essential enzyme involved in bacterial DNA replication. nih.gov By targeting this enzyme, pyrazole compounds can effectively halt bacterial proliferation. Another potential target is the synthesis of the cell wall, a structure vital for maintaining the integrity of microbial cells. bohrium.com Disruption of cell wall synthesis can lead to cell lysis and death. The polyamine signal transduction system, which regulates virulence gene expression in some pathogenic bacteria, has also been identified as a potential target for pyrazole-based inhibitors. bohrium.com For fungi, the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, is a known mechanism for some pyrazole-containing fungicides. nih.govresearchgate.net

Antioxidant Mechanisms and Radical Scavenging Pathways

Several pyrazole derivatives have been shown to possess significant antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. nih.gov The antioxidant activity of these compounds is primarily attributed to their ability to scavenge free radicals. nih.gov The proposed mechanism for this radical scavenging activity often involves a single electron transfer (SET) process. researchgate.net

Studies on the antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one, a related compound, have shown that its anionic form is significantly more reactive towards free radicals than its neutral form. nih.gov This compound was found to effectively inhibit lipid peroxidation in liposomal membranes, demonstrating its potential to protect cellular structures from oxidative damage. nih.gov The antioxidant capacity of pyrazole derivatives can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.gov The ability of these compounds to donate a hydrogen atom or an electron to stabilize free radicals is a key determinant of their antioxidant potential.

Antiviral Activity at the Molecular Level

The pyrazole scaffold has emerged as a promising framework for the development of novel antiviral agents. nih.govresearchgate.net Derivatives of pyrazole have demonstrated activity against a wide range of viruses, including both RNA and DNA viruses. nih.govfrontiersin.org The antiviral mechanisms of these compounds are diverse and often target specific viral proteins or cellular pathways essential for viral replication.

For instance, certain pyrazole derivatives have been shown to inhibit the replication of Newcastle disease virus (NDV) by potentially interacting with immune receptors like TLR4. nih.gov Molecular docking studies have suggested that these compounds can bind to the receptor, thereby modulating the host's immune response to the viral infection. nih.gov Other pyrazole-containing compounds have been found to interfere with the replication of viruses such as the Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV). frontiersin.org Time-of-addition experiments have indicated that some of these derivatives act at a post-infection stage, suggesting that they may inhibit viral replication within the host cell. frontiersin.org The broad-spectrum antiviral potential of pyrazole derivatives highlights their importance as lead compounds in the discovery of new antiviral therapies. nih.gov

Other Mechanistic Biological Investigations

Analogues of this compound have been the subject of various biological investigations, revealing a broad spectrum of pharmacological activities. These studies have explored their potential as anticonvulsant, analgesic, antidiabetic, and anti-tuberculosis agents, with research focusing on understanding their mechanisms of action and structure-activity relationships (SAR).

Anticonvulsant Activity

The anticonvulsant properties of pyrazole derivatives have been attributed to their ability to modulate central nervous system (CNS) activity. Research has shown that specific structural modifications on the pyrazole scaffold can lead to significant anticonvulsant effects in preclinical models.

Detailed research into a series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides has provided insights into their anticonvulsant potential. nih.gov These compounds were evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure models. The presence of a hydrazide moiety at the 4-position of the pyrazole ring appears crucial for this activity. Structure-activity relationship studies suggest that the nature of the substituent on the hydrazide group influences the potency and neurotoxicity profile. For instance, some derivatives showed protection in both MES and scPTZ models, indicating a broad spectrum of anticonvulsant activity. nih.gov The mechanism for some pyrazole derivatives may involve CNS depressant effects and a reduction in oxidative stress and inflammation within the brain. dovepress.com

Table 1: Anticonvulsant Activity of 3-methyl-1-phenyl-1H-pyrazole Analogues

| Compound ID | Substituent at C4 | Substituent on Hydrazide | Anticonvulsant Activity (MES test) | Anticonvulsant Activity (scPTZ test) | Reference |

|---|---|---|---|---|---|

| Analogue A | -CH=N-NH-CO-R | 2-substituted | Protection observed | Protection observed | nih.gov |

| Analogue B | -CH=N-NH-CO-R | 4-substituted | Protection observed | Protection observed | nih.gov |

| Analogue C | -CH=N-NH-CO-R | Unspecified | Potent activity (ED50 not specified) | Not specified | researchgate.net |

Analgesic Activity

The analgesic effects of pyrazole analogues are often linked to their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway.